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molecular formula C17H22N4 B8425416 2,5-Dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine

2,5-Dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine

Cat. No. B8425416
M. Wt: 282.4 g/mol
InChI Key: LYQKPPDLEYKQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07494992B2

Procedure details

To a solution of 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine (Preparation 17, 1.14 g, 4.04 mmol) in methanol (80 ml) was added ammonium formate (1.27 g, 20.2 mmol) followed by palladium (10% w/w on carbon, 0.17 g) under a nitrogen atmosphere. The reaction mixture was heated under reflux, after 2.5 h, more ammonium formate (0.64 g, 10.1 mmol) and palladium (0.06 g) were added. The reaction mixture was filtered through Celite® washed with methanol and concentrated in vacuo. The crude product was purified by flash chromatography using silica gel eluting with methanol:dichloromethane (8:92 and then 10:90) and then methanol:dichloromethane:0.88 ammonia solution (10:90:1). The title compound was obtained as a white solid (0.35 g, 45%).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
0.06 g
Type
catalyst
Reaction Step Two
Quantity
0.17 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N:8]2[CH2:13][CH2:12][N:11](CC3C=CC=CC=3)[CH2:10][CH2:9]2)=[N:6][C:5]([CH3:21])=[CH:4][N:3]=1.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:1][C:2]1[C:7]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[N:6][C:5]([CH3:21])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
CC1=NC=C(N=C1N1CCN(CC1)CC1=CC=CC=C1)C
Name
Quantity
1.27 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.64 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.06 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0.17 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux, after 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(N=C1N1CCNCC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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